![molecular formula C7H3Br2ClF2O B1404790 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene CAS No. 1417568-25-2](/img/structure/B1404790.png)
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene
Descripción general
Descripción
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene, also known as 2-DBCM, is a difluorinated bromobenzene compound with a range of potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry. It is a colorless liquid at room temperature and is soluble in a variety of organic solvents. It has a low vapor pressure and is relatively stable in aqueous solutions. The synthesis of 2-DBCM requires a two-step process involving the reaction of 1,3-dibromobenzene with dichlorodifluoromethane in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene has a range of potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry. It can be used as a building block for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. In materials science, it has been used in the synthesis of polymers with improved thermal and mechanical properties. In biochemistry, it has been used in the synthesis of a variety of enzymes, including carbonic anhydrase, proteases, and cytochrome P450.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of covalent bonds between molecules. The formation of these covalent bonds allows for the formation of new molecules with improved properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a range of effects on the human body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of cell signaling pathways. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene in laboratory experiments include its low cost, its low toxicity, and its stability in aqueous solutions. Additionally, the compound is relatively easy to synthesize and can be used as a building block for the synthesis of a variety of compounds.
The main limitation of using this compound in laboratory experiments is its low solubility in water. Additionally, the compound is relatively unstable in the presence of light and oxygen, and its solubility may be further decreased by the presence of other compounds.
Direcciones Futuras
The future of 1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene research is promising. Future research will focus on further elucidating the biochemical and physiological effects of the compound, as well as exploring its potential applications in the fields of synthetic organic chemistry, materials science, and biochemistry. Additionally, further research is needed to investigate the potential toxicity of the compound and the mechanisms by which it exerts its effects. Additionally, research is needed to develop improved synthesis methods for this compound and to explore its potential applications in the fields of drug design and drug delivery. Finally, research is needed to explore the potential of this compound as a tool for the development of new materials.
Propiedades
IUPAC Name |
1,3-dibromo-2-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF2O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLSZDGWKWBQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)
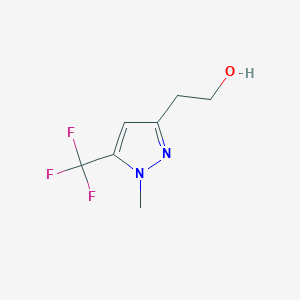
![4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid](/img/structure/B1404712.png)
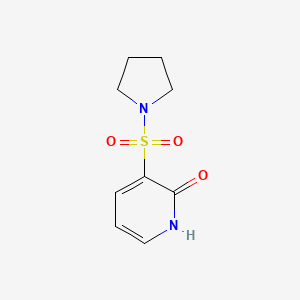
![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)


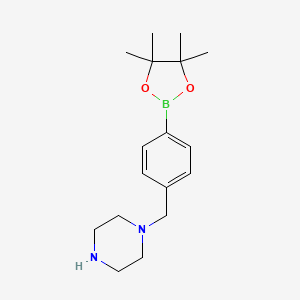

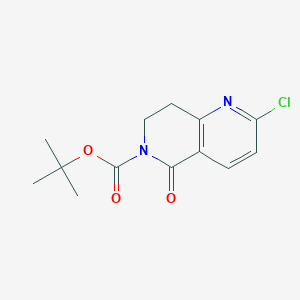
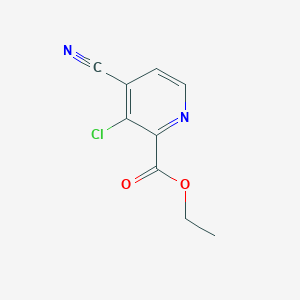
![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)